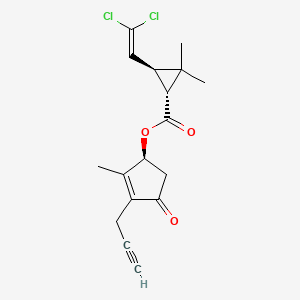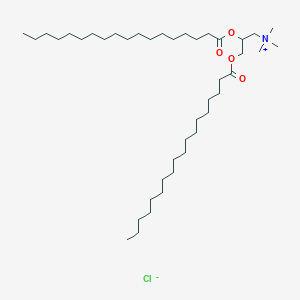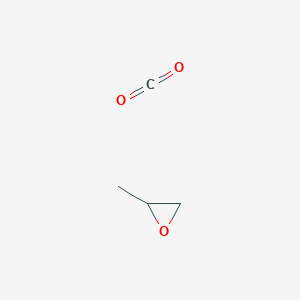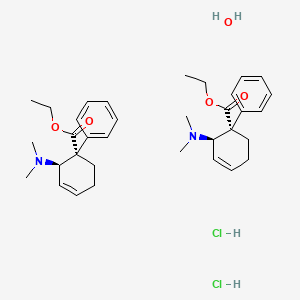
Chloroprallethrin
概要
説明
Chloroprallethrin is a synthetic pyrethroid ester insecticide . It has a molecular formula of C17H18Cl2O3 . The IUPAC name for this compound is (1S)-2-methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate .
Molecular Structure Analysis
This compound has a complex molecular structure that includes a three-membered ring and a five-membered ring . It also contains 1 ester (aliphatic), and 1 ketone (aliphatic) . The molecule has a total of 41 bonds, including 23 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 4 double bonds, and 1 triple bond .Physical And Chemical Properties Analysis
This compound has an average mass of 341.229 Da and a monoisotopic mass of 340.063293 Da .科学的研究の応用
Remote Sensing and Plant Monitoring : Chlorophyll content in plants, which can be influenced by Chloroprallethrin, is critical for understanding plant-environment interactions and ecosystem functioning. Wavelet analysis of leaf reflectance spectra has been shown to accurately predict chlorophyll concentration, enhancing remote sensing capabilities for monitoring plant health and ecosystem dynamics (Blackburn & Ferwerda, 2008).
Effects on Agricultural Ecosystems : Studies have investigated the impact of this compound (as part of organophosphorus pesticides) on neurobehavioral performance in adolescents, highlighting the potential for pesticide exposure to affect human health in agricultural settings (Rohlman et al., 2016).
Influence on Reproductive Systems : Research on the combined effects of chlorpyrifos (similar to this compound) and cypermethrin has shown significant adverse impacts on the reproductive function of male albino rats, suggesting potential risks to reproductive health from exposure to these chemicals (Alaa-Eldin et al., 2016).
Applications in Photosynthesis Research : Chlorophyll fluorescence, linked to this compound's impact on chlorophyll, is a critical area in plant stress physiology and photosynthesis research. Recent advancements have greatly enhanced the understanding and practical use of chlorophyll fluorescence in these fields (Kooten & Snel, 1990).
Genotoxic Effects : Studies have shown that chlorpyrifos, similar in function to this compound, can cause chromosomal missegregation and aneuploidy in human lymphocytes at low concentrations, indicating potential genotoxic effects relevant for human health risk assessments (Mužinić et al., 2018).
Behavioral Effects on Marine Life : Research into the effects of chlorpyrifos and pyrethroids (like this compound) on early larval stages of marine species has revealed significant behavioral changes, which is crucial for understanding the impact of these chemicals on aquatic ecosystems (Mundy et al., 2021).
Pesticide Impact Assessment : Lethal and sublethal effects of various insecticides including compounds similar to this compound on beneficial insects have been studied, providing insights into the broader ecological impacts of pesticide use (Fernandes et al., 2016).
Safety and Hazards
As a synthetic pyrethroid, Chloroprallethrin is used as an insecticide, and like all pesticides, it’s subject to regulation to ensure it doesn’t pose unreasonable risks to human health or the environment . Additional label changes have been required for some products containing pyrethroids, including this compound, to reduce potential human health risks .
特性
IUPAC Name |
[(1S)-2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-5-6-10-9(2)13(8-12(10)20)22-16(21)15-11(7-14(18)19)17(15,3)4/h1,7,11,13,15H,6,8H2,2-4H3/t11-,13+,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNZCZHWQZMZER-ZLDLUXBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(Cl)Cl)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(Cl)Cl)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
250346-55-5 | |
| Record name | Chloroprallethrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250346555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLOROPRALLETHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK5PBM6HB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B6595304.png)
![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B6595312.png)





![tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide](/img/structure/B6595349.png)





